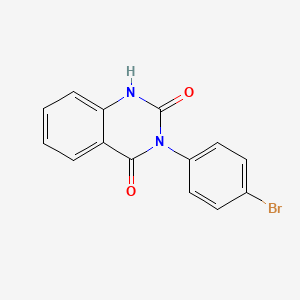

3-(4-bromophenyl)-1H-quinazoline-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDBBMCHGYLCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333060 | |

| Record name | 3-(4-bromophenyl)-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2400-96-6 | |

| Record name | 3-(4-bromophenyl)-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Biological Activity Spectrum of Quinazoline 2,4 Dione Derivatives and Relevance to 3 4 Bromophenyl 1h Quinazoline 2,4 Dione

Enzyme Inhibition Profiling

DNA Gyrase and DNA Topoisomerase IV Inhibition (Antibacterial Targets)

The quinazoline-2,4(1H,3H)-dione core has been identified as a structural mimic of fluoroquinolone antibiotics, which are known inhibitors of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netnih.govresearchgate.net These enzymes are crucial for bacterial DNA replication, repair, and segregation, making them validated targets for antibacterial agents. researchgate.net The development of quinazoline-2,4-dione derivatives aims to address the growing problem of bacterial resistance to existing fluoroquinolones. researchgate.netnih.gov

Research has focused on synthesizing novel derivatives by substituting at the N-1 and N-3 positions of the quinazoline-2,4-dione ring. For instance, derivatives incorporating triazole, oxadiazole, and thiadiazole moieties have been evaluated for their antibacterial efficacy. nih.gov While many of the synthesized compounds show moderate activity, certain derivatives exhibit a broad spectrum of action against both Gram-positive and Gram-negative bacteria. nih.gov For example, a derivative featuring triazole moieties at both the N-1 and N-3 positions demonstrated specific activity against Escherichia coli, with a minimum inhibitory concentration (MIC) comparable to standard reference drugs. nih.gov Another study highlighted a quinazolinone derivative that significantly inhibits the activity of S. aureus DNA gyrase with an IC₅₀ value of 0.25 µM. rsc.org

The antibacterial potential of this scaffold, particularly for derivatives like 3-(4-bromophenyl)-1H-quinazoline-2,4-dione with substitution at the N-3 position, is supported by these findings.

Table 1: Antibacterial Activity of Selected Quinazoline-2,4-dione Derivatives

| Compound | Test Organism | Activity (MIC in mg/mL) | Reference |

|---|---|---|---|

| Compound 13 | Escherichia coli | 65 | nih.gov |

| Compound 14a | Staphylococcus aureus | 70 | nih.gov |

| Compound 14b | Staphylococcus aureus | 75 | nih.gov |

Poly(ADP-ribose) Polymerase (PARP-1/2) Inhibition

The quinazoline-2,4-dione scaffold has proven to be a highly effective pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. tandfonline.com These enzymes are central to the DNA damage response, and their inhibition is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov

Numerous studies have described the design and synthesis of potent quinazoline-2,4-dione-based PARP inhibitors. researchgate.neteurjchem.com A key design strategy involves using the dione (B5365651) core to occupy the nicotinamide-ribose binding site of the enzyme's catalytic domain, forming characteristic hydrogen bonds. eurjchem.com Substituents are then introduced to extend into the adjacent adenine-ribose binding site to enhance potency and selectivity. eurjchem.com

Derivatives bearing moieties such as a 3-amino pyrrolidine (B122466) or a substituted piperizine ring at the N-1 position have yielded exceptionally potent inhibitors, with IC₅₀ values against PARP-1 often in the low nanomolar range and slightly higher for PARP-2. researchgate.netbohrium.com Some compounds have also been engineered for selectivity towards PARP-2, which is important for dissecting the specific biological roles of this isoform. doaj.orgnih.gov For example, compound 11a was identified as a highly potent and selective PARP-2 inhibitor with an IC₅₀ of 11.5 nM for PARP-2 versus 467 nM for PARP-1. doaj.orgnih.gov The relevance of these findings to this compound lies in the established potential of the core scaffold to potently inhibit these key oncological targets.

Table 2: PARP-1 and PARP-2 Inhibition by Selected Quinazoline-2,4-dione Derivatives

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 11a | 467 | 11.5 | doaj.orgnih.gov |

| Compound 24 | 0.51 | 1.24 | bohrium.com |

| Compound 32 | 1.31 | - | bohrium.com |

| Compound 38 | 0.83 | - | bohrium.com |

| Cpd36 | 0.94 | 0.87 | mdpi.com |

| Compound 10 | - | - | tandfonline.comresearchgate.net |

| Compound 11 | - | - | tandfonline.comresearchgate.net |

Note: Specific IC₅₀ values for compounds 10 and 11 were described as being at the 10⁻⁹ M level for PARP-1 and 10⁻⁸ M level for PARP-2. tandfonline.comresearchgate.net

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

The inhibition of glycosidase enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.net The quinazoline (B50416) scaffold, in its various forms, has been explored for this activity. researchgate.neteurjchem.combohrium.commdpi.com

Specifically for the quinazoline-2,4-dione class, research has indicated potential antidiabetic activity through the inhibition of these enzymes. A study focusing on 3-substituted quinazoline-2,4-diones reported that derivatives such as 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione showed high inhibitory activity against both α-amylase and α-glucosidase in molecular docking studies. nih.gov This suggests that substitutions at the N-3 position, as seen in the target compound this compound, are compatible with and may even drive the interaction with these antidiabetic enzyme targets. However, detailed quantitative data (e.g., IC₅₀ values) from in vitro enzymatic assays for this specific subclass of diones are limited in the reviewed literature.

Phosphodiesterase-4 (PDE4) Inhibition

Phosphodiesterase-4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP) and is a major target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov The quinazoline-2,4-dione scaffold was historically significant in this field, with nitraquazone (B1200208) being the first selective PDE4 inhibitor based on this structure. nih.gov

Modern research has continued to build upon this foundation, designing hybrid structures to optimize potency and reduce the side effects associated with earlier PDE4 inhibitors like rolipram. nih.gov A study on novel quinazolinone derivatives designed as nitraquazone analogues identified compounds with promising inhibitory activity against phosphodiesterase 4B (PDE4B). One such derivative, compound 6d from the study, demonstrated inhibitory potency comparable to the reference drug Rolipram. nih.gov These findings confirm that the quinazoline-2,4-dione core is a viable scaffold for developing anti-inflammatory agents that act via PDE4 inhibition.

Table 3: PDE4B Inhibition by Selected Quinazolinone Derivatives

| Compound | PDE4B Inhibition (% at 10 µM) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6a | 41.6 | >10 | nih.gov |

| Compound 6c | 48.7 | >10 | nih.gov |

| Compound 6d | 81.3 | 0.18 | nih.gov |

| Rolipram (Ref.) | 86.4 | 0.15 | nih.gov |

Epidermal Growth Factor Receptor (EGFR) and BRAFV600E Kinase Inhibition

The inhibition of protein kinases is a cornerstone of modern cancer therapy. While the related quinazolin-4-one scaffold is famously associated with potent EGFR inhibitors like gefitinib (B1684475) and erlotinib, researchgate.netresearchgate.net the quinazoline-2,4-dione core has also been explored for kinase inhibitory activity. Data specifically linking the quinazoline-2,4-dione scaffold to EGFR or BRAFV600E inhibition is sparse, with this activity being predominantly reported for the quinazolin-4-one isomers. rsc.orgnih.govnih.gov

However, recent research has demonstrated that 3-substituted quinazoline-2,4(1H,3H)-dione derivatives are potent dual inhibitors of other important oncogenic tyrosine kinases, namely c-Met and VEGFR-2. Inhibition of these kinases is a strategy to overcome resistance to other targeted therapies. In one study, several derivatives, including compounds with substitutions at the N-3 position, showed inhibitory activity in the nanomolar range against both enzymes. For instance, compounds 4b and 4e were highly effective against both c-Met and VEGFR-2 and showed significant cytotoxic activity against colon cancer cell lines. This demonstrates that the quinazoline-2,4-dione scaffold, particularly when substituted at the N-3 position as in this compound, is capable of potent kinase inhibition, a finding of high relevance to the field of oncology.

Table 4: Kinase Inhibition by Selected 3-Substituted Quinazoline-2,4-dione Derivatives

| Compound | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2c | 0.084 | 0.052 | |

| Compound 4b | 0.063 | 0.035 | |

| Compound 4e | 0.071 | 0.066 |

| Cabozantinib (Ref.) | 0.008 | 0.045 | |

Sodium-Hydrogen Exchanger (NHE-1) Inhibition

The sodium-hydrogen exchanger-1 (NHE-1) is a membrane protein that regulates intracellular pH and is implicated in various cellular functions, including those of immune cells. Its inhibition has been explored for therapeutic potential in inflammatory conditions and other disorders.

The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop novel NHE-1 inhibitors. A promising strategy involves the introduction of guanidine (B92328) moieties at the N-1 and N-3 positions of the dione ring. In a study of N¹,N³-bis-substituted derivatives, several compounds were synthesized and profiled, with some showing potent NHE-1 inhibition. The most active compound, 3a, was also found to have antiplatelet and intraocular-pressure-reducing effects. Another derivative, 4a, which contains a conformationally rigid 5-amino-1,2,4-triazole as a guanidine mimic, not only inhibited NHE-1 but also suppressed inflammatory responses in macrophages and an in vivo model of acute lung injury. These results highlight a distinct pharmacological profile for quinazoline-2,4-dione derivatives as potent NHE-1 inhibitors.

Table 5: NHE-1 Inhibition by Selected Quinazoline-2,4-dione Derivatives

| Compound | NHE-1 Inhibition (% at 10 µM) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3a | 82.2 ± 3.1 | 1.1 | |

| Compound 4a | 68.3 ± 4.2 | 3.5 |

| Cariporide (Ref.) | 91.5 ± 1.8 | 0.05 | |

Other Relevant Enzyme Targets

Derivatives of quinazoline-2,4-dione have demonstrated inhibitory effects against a variety of enzymes implicated in numerous diseases, highlighting the therapeutic versatility of this chemical scaffold.

Aldose Reductase: Certain quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of aldose reductase, an enzyme linked to diabetic complications. researchgate.netresearchgate.netnih.gov For instance, novel quinazolin-4(3H)-one-thiazolidine-2,4-dione hybrids and derivatives incorporating a 4-bromo-2-fluorobenzylidene moiety have shown significant inhibitory activity, with some compounds being substantially more effective than the standard inhibitor epalrestat. researchgate.netresearchgate.net One of the most active compounds, a quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivative, exhibited an IC50 value of 2.56 nM, making it nearly 70 times more potent than epalrestat. nih.gov

Lipoxygenase and Cyclooxygenase: The quinazoline framework is also associated with anti-inflammatory properties through the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX). researchgate.netnih.govnih.gov Some derivatives have been designed as selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. researchgate.netnih.gov

Carbonic Anhydrase: Quinazoline-2,4-dione derivatives have emerged as effective inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and XII. nih.govnih.govresearchgate.nettandfonline.com A series of 3-hydroxyquinazoline-2,4-dione derivatives displayed nanomolar activity against these isoforms while sparing the cytosolic enzymes CA I and II. nih.gov This selectivity is crucial for developing anticancer agents with a better safety profile. Some of these compounds induced significant mortality in colon cancer cell lines under both normal and hypoxic conditions. nih.gov

Thymidylate Synthase: The enzyme thymidylate synthase (TS), a critical target in cancer chemotherapy, has also been inhibited by quinazoline analogues. ncl.ac.uk Research into 4-thio-substituted 5,8-dideazafolic acid analogues, which are structurally related to known TS inhibitors, has shown that replacing the 4-oxygen with sulfur in the quinazoline ring does not diminish TS inhibition. ncl.ac.uk

Cyclin-Dependent Kinase 5 (CDK5): Quinazolinone analogues have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5), a protein kinase involved in neuronal processes and implicated in neurodegenerative diseases. nih.govresearchgate.net This discovery opens avenues for the development of new therapeutic agents for neurological disorders.

In Vitro Pharmacological Activities in Preclinical Models

The preclinical evaluation of quinazoline-2,4-dione derivatives in vitro has revealed a broad spectrum of pharmacological activities, particularly in the realm of oncology.

Anticancer and Antiproliferative Modalities

A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of quinazoline-2,4-dione derivatives across a wide range of human cancer cell lines.

Numerous studies have reported the efficacy of these compounds against liver cancer (HepG2), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines, among others. researchgate.netnih.govresearchgate.netnih.gov For example, a novel series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives showed significant anticancer activity against these three cell lines. nih.gov Specifically, compounds within this series exhibited GI50 values as low as 5.27 µM against MCF-7 cells, 5.69 µM against HCT-116 cells, and 9.16 µM against HepG2 cells. nih.gov

Another study on quinazoline-based agents bearing triazole-acetamides also demonstrated notable cytotoxic potential against HCT-116, MCF-7, and HepG2 cells. nih.gov The most potent derivative against HCT-116 and HepG2 cells showed IC50 values of 5.33 µM and 7.94 µM, respectively, after 72 hours of treatment. nih.gov Against the MCF-7 cell line, a different compound from the same series was most effective, with an IC50 of 11.32 µM after 72 hours. nih.gov

Furthermore, Quinazoline-2,4(1H,3H)-dione (Qd) itself has been shown to exert a cytotoxic effect on HepG2 cells with an IC50 value of 26.07 µM, while being significantly less toxic to normal liver cells. researchgate.net The broad-spectrum antiproliferative activity of this class of compounds is further supported by findings that certain derivatives significantly inhibit the in vitro growth of 60 different human tumor cell lines. researchgate.net

| Compound Type | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 1-Benzylquinazoline-2,4(1H,3H)-diones | HepG2 | GI50 | 9.16 ± 0.8 | nih.gov |

| 1-Benzylquinazoline-2,4(1H,3H)-diones | HCT-116 | GI50 | 5.69 ± 0.4 | nih.gov |

| 1-Benzylquinazoline-2,4(1H,3H)-diones | MCF-7 | GI50 | 5.27 ± 0.2 | nih.gov |

| Quinazoline-oxymethyltriazoles | HCT-116 | IC50 (72h) | 5.33 | nih.gov |

| Quinazoline-oxymethyltriazoles | HepG2 | IC50 (72h) | 7.94 | nih.gov |

| Quinazoline-oxymethyltriazoles | MCF-7 | IC50 (72h) | 11.32 | nih.gov |

| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 | IC50 | 26.07 | researchgate.net |

The anticancer effects of quinazoline-2,4-dione derivatives are often mediated through the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.govmdpi.com Studies have shown that these compounds can cause cell cycle arrest at different phases. For instance, one derivative was found to arrest the cell cycle in the S phase in A549 lung cancer cells. researchgate.net Another quinazolinone-based compound led to cell cycle cessation at the S and G2/M phases in melanoma cells, suggesting that CDK2 could be a biological target. cu.edu.eg

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. nih.govmdpi.com The parent compound, Quinazoline-2,4(1H,3H)-dione, has been observed to induce morphological changes and apoptotic cell death in HepG2 cells. researchgate.net This was accompanied by an upregulation of pro-apoptotic markers like Bax and Caspase 3, and a downregulation of the anti-apoptotic marker Bcl2. researchgate.net

A key mechanism contributing to the anticancer portfolio of quinazolinone derivatives is their ability to interfere with microtubule dynamics. nih.gov Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent cell death. Certain quinazolinones inhibit tubulin polymerization, a critical step in the formation of functional microtubules. nih.govmdpi.com This antimitotic activity positions them as a promising class of compounds for cancer therapy, akin to established drugs like taxanes and vinca (B1221190) alkaloids.

While not as extensively documented as other mechanisms, there is emerging evidence suggesting that quinazoline-2,4-dione derivatives may also exert their anticancer effects through the inhibition of the mitochondrial translocator protein (TSPO). The parent compound, Quinazoline-2,4(1H,3H)-dione, has been shown to induce ROS-mediated mitochondrial damage. researchgate.net Further investigation into this area could reveal another important facet of the pharmacological profile of this versatile scaffold.

Antimicrobial Efficacy

Quinazoline-2,4-dione derivatives have demonstrated significant potential as antimicrobial agents, with studies revealing activity against a wide range of pathogenic microorganisms. nih.govnih.gov

The quinazoline-2,4-dione nucleus is a key component in the development of new antibacterial agents. nih.gov Research has shown that derivatives of this scaffold can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, mechanisms similar to those of fluoroquinolone antibiotics. nih.gov

A variety of 3-substituted phenylquinazoline-2,4-diones have been synthesized and evaluated for their in vitro antibacterial activity. Many of these compounds have shown promising results against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.net In some cases, the antibacterial activity of these derivatives has been comparable to that of standard drugs like ciprofloxacin. researchgate.net

One study highlighted that quinazoline-2,4-dione derivatives incorporating eight-membered nitrogen-heterocycles exhibited potent antibacterial activity, with some compounds showing low minimum inhibitory concentration (MIC) values of 10 mg/mL. mdpi.com The bactericidal effect of these compounds was also noted. mdpi.com Another study reported that certain 2,3-disubstituted (3H)-quinazolinone derivatives displayed mild to high antibacterial effects, particularly against Gram-negative bacteria. nih.gov

While specific data for this compound is not extensively detailed, the presence of a halogen, such as bromine, on the phenyl ring is a common feature in many biologically active molecules and is often associated with enhanced antimicrobial properties.

Table 1: Antibacterial Activity of Selected Quinazoline-2,4-dione Derivatives

| Compound Type | Bacterial Strains | Activity |

|---|---|---|

| 3-Substituted phenylquinazoline-2,4-diones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Promising antibacterial activity researchgate.net |

| Quinazolin-2,4-dione with eight-membered nitrogen-heterocycles | Gram-positive bacteria | Potent activity, MIC values of 10 mg/mL mdpi.com |

The antifungal potential of quinazoline-2,4-dione derivatives has also been a subject of significant research. These compounds have been shown to be effective against various fungal pathogens. nih.gov

For instance, a series of 2,3-disubstituted (3H)-quinazolinone derivatives were synthesized and tested for their antifungal activity, with all tested fungal strains showing sensitivity to these compounds. nih.gov Another study on new quinazolin-4(3H)-one derivatives demonstrated significant antifungal activity against several phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com Specifically, one compound showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com

Furthermore, azole antifungal agents that feature a quinazolinone nucleus have displayed high in vitro activity against filamentous fungi. acs.org The presence of a halogen at the 7-position of the quinazolinone ring was found to be a key factor for the most potent in vitro activity. acs.org This suggests that halogenated derivatives, such as this compound, could possess significant antifungal properties.

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound Type | Fungal Strains | Activity |

|---|---|---|

| 2,3-Disubstituted (3H)-quinazolinones | Various pathogenic fungi | All tested strains were sensitive nih.gov |

| Quinazolin-4(3H)-one derivatives | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L mdpi.com |

The quinazoline framework is also a source of potent antiviral agents. nih.gov Derivatives of 3-hydroxy-quinazoline-2,4(1H,3H)-dione have been identified as specific inhibitors of vaccinia and adenovirus. nih.govresearchgate.net

In one study, a series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their antiviral activity. nih.govresearchgate.net Several of these compounds exhibited excellent and specific activity against vaccinia virus and adenovirus-2. nih.govresearchgate.net One particular derivative showed an EC50 value of 1.7 μM against vaccinia, which was 15 times more potent than the reference drug Cidofovir. nih.govresearchgate.net Another compound was found to be the most potent against adenovirus-2, with an EC50 value of 6.2 μM. nih.govresearchgate.net These findings highlight the potential of the quinazoline-2,4-dione scaffold in the development of novel antiviral drugs targeting DNA viruses. nih.govresearchgate.net

Quinazoline-2,4-dione derivatives have emerged as a promising class of compounds with significant antiparasitic activities. researchgate.netnih.gov The scaffold has been explored for the development of new treatments for malaria and leishmaniasis. nih.govnih.gov

In the context of malaria, novel quinazolin-2,4-dione hybrid molecules have been designed as potential inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH), a key enzyme in the parasite's life cycle. nih.gov

For leishmaniasis, a series of 3-substituted quinazoline-2,4-diones were synthesized and tested for their activity against Leishmania mexicana. researchgate.net The results indicated that these compounds displayed lower cytotoxicity in macrophage cells compared to the standard drug miltefosine, suggesting a favorable safety profile. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of quinazoline derivatives are well-documented. nih.govresearchgate.net These compounds have been shown to exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. researchgate.net

Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been identified as inhibitors of the Na+/H+-exchanger (NHE-1), which plays a role in the inflammatory response. nih.gov One such derivative was found to inhibit nitric oxide (NO) synthesis and IL-6 secretion in murine macrophages and alleviate acute lung injury in an animal model. nih.gov This suggests that quinazoline-2,4-diones could be developed as agents for suppressing cytokine-mediated inflammatory responses. nih.gov

Other studies have also demonstrated the anti-inflammatory potential of various quinazolinone derivatives in in vivo models, such as the carrageenan-induced rat paw edema model. fabad.org.tr The results from these studies indicate that certain substitutions on the quinazolinone ring are favorable for anti-inflammatory activity. fabad.org.tr

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Quinazoline derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. nih.govmdpi.com The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals. nih.govorientjchem.org

Several studies have investigated the antioxidant potential of quinazolin-4(3H)-one derivatives. nih.govorientjchem.orgmdpi.comnih.gov In one study, new phenolic derivatives of quinazolin-4(3H)-one were synthesized, and their antioxidant capacity was assessed using various assays, including DPPH radical scavenging and nitric oxide radical scavenging. nih.govnih.gov The results showed that some of these compounds exerted a stronger antioxidant effect than ascorbic acid and Trolox. nih.gov The presence of phenolic groups, particularly ortho-diphenolic substitution, was found to be beneficial for antioxidant activity. nih.gov

The mechanism of antioxidant action is often attributed to the ability of these compounds to donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov The scavenging effect of these derivatives has been shown to increase with their concentration. orientjchem.org

Cardiovascular and Hemostatic Modulation (e.g., Antihypertensive, Vasorelaxant, Antiplatelet Activity)

Quinazoline derivatives have a well-established history of cardiovascular and hemostatic modulation. Many compounds based on the quinazoline scaffold are recognized for their antihypertensive effects, often acting as α1-adrenergic receptor antagonists. nih.govnih.govresearchgate.net This mechanism leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in peripheral vascular resistance. researchgate.net

Beyond adrenergic receptor blockade, quinazoline-2,4-dione derivatives have been investigated for other vasodilatory mechanisms. For instance, some 4-phenylquinazolin-2(1H)-one derivatives have demonstrated vasorelaxant effects on the rat thoracic aorta, with their action potentially depending on endothelium-derived factors. researchgate.net

In the realm of hemostasis, certain quinazoline-2,4(1H,3H)-dione derivatives have shown antiplatelet activity. mdpi.com Some novel N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties have been synthesized and identified as potent NHE-1 inhibitors with accompanying antiplatelet activity. mdpi.com Similarly, other research has highlighted the antiplatelet aggregation activity of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives against ADP and arachidonic acid-induced platelet aggregation. nih.gov

Table 1: Cardiovascular and Hemostatic Activities of Selected Quinazoline-2,4-dione Derivatives

| Compound Class | Specific Derivative(s) | Observed Activity | Mechanism of Action (if specified) |

|---|---|---|---|

| Quinazoline-based α1-adrenoceptor antagonists | Prazosin, Doxazosin, Bunazosin, Terazosin | Antihypertensive | α1-adrenoceptor blockade |

| 4-Phenylquinazolin-2(1H)-one derivatives | Various synthesized derivatives | Vasorelaxant | Endothelium-dependent |

| N1, N3-bis-substituted quinazoline-2,4(1H,3H)-diones | Guanidine-bearing derivatives | Antiplatelet | NHE-1 inhibition |

| 2-(Arylmethylthio)-3-phenylquinazolin-4-ones | Various synthesized derivatives | Antiplatelet aggregation | Inhibition of ADP and arachidonic acid-induced aggregation |

Neuropharmacological Activities (e.g., Anticonvulsant, Receptor Ligand Interactions)

The quinazoline scaffold is a recurring motif in compounds with significant neuropharmacological effects, particularly as anticonvulsant agents. nih.gov Several quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties in various preclinical models. For example, acetylenic derivatives of quinazolinediones have shown seizure-antagonizing activity in the maximal electroschock (MES) test. nih.gov

The structural modifications at different positions of the quinazoline ring play a crucial role in determining the anticonvulsant potency. For instance, in a series of quinazoline-4(3H)-ones, butyl substitution at position 3 was found to have a significant effect on preventing the spread of seizure discharge. nih.gov

Beyond anticonvulsant activity, quinazoline-2,4-diones have been explored as ligands for various receptors in the central nervous system. Research has indicated that N-substituted quinazolin-2,4-diones can act as adenosine (B11128) receptor ligands. Specifically, 1,3-dimethyl and 1,3-dibutyl derivatives showed significant binding to the adenosine A1 receptor, while a 1,3-dibenzyl derivative exhibited notable binding to the adenosine A2A receptor. semanticscholar.org Furthermore, a series of new quinazoline-2,4-dione analogues have been developed as highly selective ligands for the sphingosine-1-phosphate receptor 2 (S1PR2). researchgate.netnih.gov

Table 2: Neuropharmacological Activities of Selected Quinazoline-2,4-dione Derivatives

| Compound Class | Specific Derivative(s) | Observed Activity | Target/Mechanism (if specified) |

|---|---|---|---|

| Acetylenic quinazolinediones | 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione | Anticonvulsant (MES test) | Not specified |

| N-Substituted quinazolin-2,4-diones | 1,3-dimethyl and 1,3-dibutyl derivatives | Adenosine A1 receptor binding | Receptor ligand interaction |

| N-Substituted quinazolin-2,4-diones | 1,3-dibenzyl-quinazolinone | Adenosine A2A receptor binding | Receptor ligand interaction |

| Quinazoline-2,4-dione analogues | Various synthesized derivatives | S1PR2 selective ligands | Sphingosine-1-phosphate receptor 2 binding |

Anti-Glycation Potential

Advanced glycation end-products (AGEs) are implicated in the pathogenesis of diabetic complications. The ability of compounds to inhibit the formation of AGEs is a valuable therapeutic strategy. Certain quinazoline-2,4(1H,3H)-dione derivatives have demonstrated promising anti-glycation potential. mdpi.com Specifically, guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been shown to suppress the formation of advanced glycation end-products. mdpi.comrsc.org

Choleretic and Antifibrillatory Activities

The biological activities of quinazolinone derivatives extend to other physiological systems. Early research identified 1-aminoacyl-2,3-dihydro-4(1H)-quinazolinone derivatives as possessing both choleretic and antifibrillatory activity. Choleretic agents increase the volume of bile secretion from the liver, while antifibrillatory agents are crucial in managing cardiac arrhythmias.

Molecular Mechanisms of Action and Target Identification

Understanding the molecular interactions and cellular pathways affected by quinazoline-2,4-dione derivatives is crucial for rational drug design and development.

Elucidation of Ligand-Target Interactions at the Molecular Level

The diverse biological activities of quinazoline-2,4-dione derivatives stem from their ability to interact with a variety of molecular targets. The specific substitutions on the quinazoline ring system dictate the binding affinity and selectivity for these targets.

For instance, as dual c-Met/VEGFR-2 tyrosine kinase inhibitors, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed to interact with the active sites of these enzymes. researchgate.net Molecular docking studies have provided insights into the binding modes, revealing key hydrogen bonding and other interactions with specific amino acid residues within the kinase domains. researchgate.net

In the context of antibacterial activity, quinazoline-2,4(1H,3H)-dione derivatives have been identified as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov Molecular docking studies have been employed to investigate the intermolecular interactions between these compounds and the target enzymes. nih.gov

Furthermore, novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent inhibitors of poly(ADP-ribose) polymerase-1/2 (PARP-1/2). The co-crystal structure of a lead compound complexed with PARP-1 has revealed a unique binding mode, providing a structural basis for its inhibitory activity.

Profiling of Biochemical Pathways and Cellular Processes Modulated by Quinazoline-2,4-diones

The interaction of quinazoline-2,4-dione derivatives with their molecular targets initiates a cascade of events that modulate various biochemical pathways and cellular processes.

As inhibitors of c-Met and VEGFR-2, these compounds can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, which are critical for tumor growth. researchgate.net This can lead to cell cycle arrest and the induction of apoptosis in cancer cells. researchgate.net

The inhibition of the Na+/H+ exchanger isoform 1 (NHE-1) by certain quinazoline-2,4(1H,3H)-dione derivatives can modulate intracellular pH and ion balance. mdpi.com This can impact a variety of cellular functions, including those of immune cells, leading to anti-inflammatory effects. mdpi.com For example, some derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines like IL-6 in murine macrophages. mdpi.com

Structure Activity Relationship Sar and Ligand Design Principles for Quinazoline 2,4 Diones

Investigation of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of quinazoline-2,4-dione derivatives are profoundly influenced by the nature and position of various substituents on the core scaffold. Medicinal chemistry campaigns have systematically explored these effects to optimize therapeutic potential.

In a study focused on developing dual inhibitors for c-Met and VEGFR-2 tyrosine kinases, derivatives of 3-substituted quinazoline-2,4(1H,3H)-diones were synthesized and evaluated. nih.govnih.gov The results demonstrated that compounds featuring a halogenated phenyl group were among the most potent inhibitors. Specifically, compounds with 4-bromo and 4-chloro substitutions on a benzylidene or phenyl ring linked to the N-3 position showed substantial inhibitory activity against both enzymes. nih.govnih.gov

For instance, compound 4b , which incorporates a 4-bromobenzylidene moiety, displayed remarkable dual inhibition with IC₅₀ values of 0.084 µM for c-Met and 0.052 µM for VEGFR-2. nih.gov This highlights the positive contribution of the bromine atom to the compound's biological activity, likely by engaging in specific interactions within the enzyme's active site. nih.govnih.gov

Table 1: Inhibitory Activity of Halogenated Quinazoline-2,4-dione Derivatives

| Compound | Key N-3 Substituent Feature | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2c | N-(4-chlorophenyl)acetamide | 0.063 | 0.082 | nih.gov |

| 4b | N'-(4-bromobenzylidene)acetohydrazide | 0.084 | 0.052 | nih.gov |

| 4e | N'-(4-chlorobenzylidene)acetohydrazide | 0.075 | 0.035 | nih.gov |

The substitution of various aromatic and heterocyclic rings at different positions of the quinazoline-2,4-dione scaffold is a key strategy for modulating biological activity. These rings can occupy specific binding pockets in target proteins, leading to enhanced potency and selectivity.

Research into antibacterial agents has shown that incorporating heterocyclic moieties such as oxadiazole, thiadiazole, or triazole at the N-1 and N-3 positions can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a derivative with triazole moieties at both the N-1 and N-3 positions showed notable activity against Escherichia coli. nih.gov Similarly, the introduction of oxadiazole and thiadiazole rings resulted in compounds effective against Staphylococcus aureus and Candida albicans. nih.gov

Further studies have explored a wide range of nitrogen-containing heterocycles, including azetidinone, pyrrole, oxazole, and thiazolidine, attached to the quinazoline-2,4-dione core. frontiersin.org These hybrid molecules are designed to combine the pharmacophoric features of both moieties to achieve novel or enhanced biological effects, such as antimalarial activity. frontiersin.org The systematic variation of these rings is a cornerstone of SAR exploration for this class of compounds. acs.org

The functional groups at the N-1 and N-3 positions, as well as on the fused benzene (B151609) ring (peripheral positions), play a crucial role in determining the pharmacological profile of quinazoline-2,4-diones.

N-1 and N-3 Positions: These positions are primary sites for modification to influence receptor interaction and pharmacokinetic properties. Studies have shown that disubstitution at both N-1 and N-3 can lead to potent compounds. nih.gov For instance, the introduction of guanidine (B92328) moieties at both positions has been explored to develop potent Na+/H+ exchanger-1 (NHE-1) inhibitors with anti-inflammatory activity. nih.gov The nature of the linker and the terminal group at the N-3 position is particularly critical. A 3-amino pyrrolidine (B122466) moiety has been successfully used to design potent PARP-1/2 inhibitors. rsc.org

Peripheral Positions: Modifications on the benzene ring of the quinazoline (B50416) core also significantly impact activity. The introduction of a bromine atom at the 6-position, for example, has been used in the synthesis of derivatives for antimicrobial screening. ekb.eg These peripheral substituents can influence the electronic properties of the entire scaffold and provide additional points of interaction with biological targets.

Identification of Key Pharmacophoric Elements for Receptor/Enzyme Binding

A pharmacophore model for quinazoline-2,4-dione derivatives typically includes several key features essential for binding to target enzymes or receptors. The core scaffold itself provides a rigid framework with specific hydrogen bonding capabilities.

The key pharmacophoric elements generally include:

A Hydrogen Bond Donor: The N-1 proton is a critical hydrogen bond donor.

Hydrogen Bond Acceptors: The carbonyl oxygens at the C-2 and C-4 positions act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The fused benzene ring and the substituent at the N-3 position provide hydrophobic regions that can engage in van der Waals or π-π stacking interactions with the target protein.

In the context of c-Met and VEGFR-2 kinase inhibition, molecular docking studies have provided detailed insights into the binding mode. The quinazoline-2,4-dione scaffold orients itself within the ATP-binding pocket, where the N-1 and C-2/C-4 groups can form crucial hydrogen bonds with hinge region residues. nih.govtandfonline.com For example, potent inhibitors were observed to form hydrogen bonds with highly conserved residues such as Asp1046 in VEGFR-2 and Asp1222 in c-Met. nih.govtandfonline.com The substituent at the N-3 position extends into a deeper pocket, where its specific chemical features, such as the halogen atoms on a phenyl ring, can form additional favorable interactions that enhance binding affinity and selectivity. nih.govtandfonline.com

Strategies for Optimizing Potency, Selectivity, and Biological Profile

Key optimization strategies include:

Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds bound to their target enzymes allows for the rational design of new analogs with improved binding affinity. For example, the co-crystal structure of a quinazoline-2,4-dione derivative complexed with PARP-1 revealed a unique binding mode that could be exploited for further optimization. rsc.org

Improving ADME Properties: A significant challenge in drug development is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Medicinal chemistry efforts have focused on modifying substituents to improve physicochemical properties like solubility and membrane permeability, leading to better oral bioavailability. nih.gov In one project, extensive chemical modification led to the discovery of a lead compound, SEN461, with an improved ADME profile and good bioavailability, making it active in vivo. nih.gov

Modulating Selectivity: Fine-tuning substituents can enhance selectivity for the desired target over off-target proteins, thereby reducing potential side effects. For instance, novel quinazoline-2,4(1H,3H)-dione derivatives were designed as PARP-1/2 inhibitors, with SAR studies revealing compounds that had moderate selectivity for PARP-1 over PARP-2. rsc.org

Bioisosteric Replacement and Scaffold Hopping: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency or pharmacokinetics. In some cases, the entire quinazoline-2,4-dione scaffold might be modified or replaced while retaining the key pharmacophoric elements to discover novel chemical series with superior properties.

Through these iterative design, synthesis, and testing cycles, the quinazoline-2,4-dione scaffold has been successfully optimized for a variety of biological targets, demonstrating its value as a "privileged structure" in medicinal chemistry. nih.gov

Computational and Theoretical Chemistry in Quinazoline 2,4 Dione Research

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). These studies are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of the quinazoline-2,4-dione scaffold, these methods have been extensively applied to explore their potential as inhibitors for various biological targets.

Molecular docking studies predict how a ligand like 3-(4-bromophenyl)-1H-quinazoline-2,4-dione or its analogs can bind to the active site of a biological target. The process evaluates numerous possible conformations and orientations of the ligand within the receptor's binding pocket, calculating a scoring function to estimate the binding affinity. Lower binding energy values typically indicate a more stable ligand-receptor complex and higher potential activity.

Derivatives of quinazoline-2,4-dione have been docked against a wide array of protein targets, demonstrating the scaffold's versatility. For instance, in the search for anti-malarial agents, novel quinazolin-2,4-dione hybrids were docked against Plasmodium falciparum Dihydroorotate (B8406146) dehydrogenase (pfDHODH), with some compounds showing high binding affinity. nih.gov Similarly, docking studies on newly synthesized quinazolin-2,4-dione analogues against the main protease (Mpro) of SARS-CoV-2 revealed binding energies ranging from -7.9 to -9.6 kcal/mol, suggesting their potential as antiviral candidates. ekb.eg

Other studies have explored these derivatives as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are implicated in cancer. nih.govsemanticscholar.org The docking scores and predicted binding modes from these simulations provide a theoretical basis for the observed biological activity and guide further optimization of the chemical structure. nih.gov

| Compound Series | Protein Target | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolin-2,4-dione analogues | COVID-19 Main Protease (Mpro) | -7.9 to -9.6 | ekb.eg |

| Quinazolin-2,4-dione hybrids | Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) | -8.6 to -8.8 (for select compounds) | nih.gov |

| 3-Substituted quinazoline-2,4(1H,3H)-diones | c-Met Tyrosine Kinase | Not specified | nih.govsemanticscholar.org |

| 3-Substituted quinazoline-2,4(1H,3H)-diones | VEGFR-2 Tyrosine Kinase | Not specified | nih.govsemanticscholar.org |

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand within the active site of the receptor. These interactions are critical for biological activity and include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

For quinazoline-2,4-dione derivatives, studies have successfully mapped these key interactions. For example, the docking of potent derivatives into the c-Met and VEGFR-2 kinase domains revealed crucial hydrogen bond (HB) interactions with highly conserved amino acid residues. nih.gov Specifically, compounds showed HBs with Asp1222 in the active site of c-Met TK and with Glu885 and Asp1046 in the active site of VEGFR-2 TK. nih.govsemanticscholar.org The amide fragment and the core quinazoline (B50416) moiety are often identified as key hydrogen bond donors or acceptors. ekb.eg

In studies targeting pfDHODH, interactions such as π-π stacking with tyrosine residues (TYR528) and π-cation interactions with arginine (ARG253, ARG262) and lysine (B10760008) (LYS229, LYS429) residues were identified as being significant for the binding of quinazoline-2,4-dione derivatives. nih.gov Similarly, docking of related quinazolin-4-one hybrids into the EGFR active site highlighted π-sigma and π-alkyl interactions with key amino acids like PHE A:771. nih.govmdpi.com This detailed mapping of interactions is fundamental for structure-activity relationship (SAR) studies, allowing chemists to modify the ligand structure to enhance binding and potency.

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| c-Met Tyrosine Kinase | Asp1222 | Hydrogen Bond | nih.govsemanticscholar.org |

| VEGFR-2 Tyrosine Kinase | Asp1046, Glu885 | Hydrogen Bond | nih.govsemanticscholar.org |

| pfDHODH | TYR528 | π-π Stacking | nih.gov |

| pfDHODH | ARG253, LYS229 | π-Cation Interaction | nih.gov |

| EGFR Kinase | PHE A:771 | π-Sigma / π-Alkyl | nih.govmdpi.com |

Quantum Chemical and Electronic Structure Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of a molecule, such as its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is widely employed to optimize molecular geometries, predict vibrational frequencies, and assess the relative stability of different conformations. For quinazoline-2,4-dione derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6–311++G(d,p), have been used to confirm molecular structures and investigate their stability. researchgate.net Such studies can, for example, determine the rotational barriers around specific bonds and identify the most stable conformers, which is critical for understanding how the molecule will present itself to a biological target. elsevierpure.com The optimized molecular structure obtained from DFT is often used as the starting point for more accurate molecular docking studies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. FMO calculations for quinazoline-2,4-dione derivatives have been performed to confirm the stability of the molecules. researchgate.net Analysis of the HOMO-LUMO gap helps in rationalizing the kinetic stability of the compound and its potential reactivity in biological systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net An MEP map displays regions of varying electrostatic potential on the molecule's surface.

Red Regions : Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack.

Green/White Regions : Indicate neutral or near-zero potential.

For the core 2,4-quinazolinedione structure, MEP maps show that the most negative potential (red) is concentrated around the two carbonyl oxygen atoms, identifying them as primary sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net The MEP is also calculated for docked molecules to better describe and understand the intermolecular interactions with the target protein's active site. nih.gov

Advanced Research Perspectives and Therapeutic Development Opportunities for Quinazoline 2,4 Diones

Rational Design and Synthesis of Next-Generation Quinazoline-2,4-dione Analogues

The rational design of next-generation quinazoline-2,4-dione analogues, including derivatives of 3-(4-bromophenyl)-1H-quinazoline-2,4-dione, is guided by established structure-activity relationships (SAR) and an increasing understanding of their molecular targets. The quinazoline-2,4-dione core serves as a privileged scaffold, and modifications at the N-1 and N-3 positions, as well as on the fused benzene (B151609) ring, can significantly modulate biological activity.

The synthesis of 3-substituted quinazoline-2,4-diones can be achieved through several established synthetic routes. A common approach involves the reaction of anthranilic acid derivatives with isocyanates. For the synthesis of this compound, anthranilic acid can be reacted with 4-bromophenyl isocyanate. Alternatively, 2-aminobenzamides can be treated with phosgene (B1210022) or its equivalents, followed by reaction with 4-bromoaniline (B143363). Green chemistry approaches are also being explored to enhance the efficiency and sustainability of these synthetic methods.

The 4-bromophenyl substituent at the N-3 position is of particular interest for several reasons. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for specific biological targets. Furthermore, the phenyl ring can be further functionalized to explore SAR and optimize pharmacokinetic properties. The design of next-generation analogues often involves the introduction of various functional groups on the phenyl ring to modulate electronic properties, steric hindrance, and hydrogen bonding capabilities.

| Reaction Type | Starting Materials | Key Reagents/Conditions | General Product |

|---|---|---|---|

| Isocyanate Addition-Cyclization | Anthranilic Acid, Aryl Isocyanate | Heating in a suitable solvent (e.g., DMF, ethanol) | 3-Aryl-1H-quinazoline-2,4-dione |

| From Isatoic Anhydride (B1165640) | Isatoic Anhydride, Primary Amine | Heating, often with a catalyst | 3-Substituted-1H-quinazoline-2,4-dione |

| From 2-Aminobenzamide (B116534) | 2-Aminobenzamide, Phosgene equivalent (e.g., triphosgene) | Base, followed by reaction with an aniline | 3-Aryl-1H-quinazoline-2,4-dione |

Translational Research Challenges and Strategic Development for Specific Disease Areas

Translating promising in vitro findings for quinazoline-2,4-dione derivatives into clinical applications presents several challenges. These include optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as ensuring an acceptable safety profile. For this compound, strategic development would involve its evaluation in disease areas where other quinazoline-2,4-diones have shown promise.

Oncology: A significant number of quinazoline (B50416) derivatives have been investigated as anticancer agents. Some 3-substituted quinazoline-2,4-diones have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are implicated in tumor growth, angiogenesis, and metastasis. mdpi.comnih.gov The development strategy for this compound in oncology would involve screening against a panel of cancer cell lines and relevant kinase targets.

Infectious Diseases: The quinazoline-2,4-dione scaffold has been explored for its antibacterial and antiviral activities. nih.gov For instance, some derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov A strategic approach for this compound would be to screen it against a range of pathogenic bacteria and viruses.

Inflammatory Diseases: Quinazoline derivatives have also been investigated for their anti-inflammatory properties. nih.gov The development path in this area would entail evaluating the compound's ability to modulate inflammatory pathways and its efficacy in animal models of inflammatory diseases.

Exploration of Novel Biological Targets and Undescribed Bioactivities

A key area of ongoing research is the identification of novel biological targets for quinazoline-2,4-dione derivatives. The diverse biological activities reported for this scaffold suggest that it may interact with a wide range of proteins. nih.gov

Target identification studies, including proteomics and chemical biology approaches, can uncover previously unknown binding partners for this compound. This could open up new therapeutic avenues for this compound.

Furthermore, high-throughput screening of this compound against diverse biological assays could reveal undescribed bioactivities. This could lead to the repositioning of this compound for new therapeutic indications. For example, some quinazoline-2,4-dione derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes involved in DNA repair, making them potential candidates for cancer therapy. rsc.org Others have been found to be potent and selective ligands for sphingosine-1-phosphate receptor 2 (S1PR2), suggesting potential applications in diseases involving this receptor. nih.gov

Integration of Advanced Synthetic and Computational Methodologies in Drug Discovery Pipelines

The integration of advanced synthetic and computational methodologies is crucial for accelerating the drug discovery and development process for quinazoline-2,4-dione analogues.

Computational Approaches: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound with various biological targets and to rationalize observed SAR. mdpi.com Quantitative structure-activity relationship (QSAR) studies can help in the design of more potent and selective analogues. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be employed to assess the drug-likeness of new derivatives at an early stage. mdpi.com

Advanced Synthetic Methodologies: Combinatorial chemistry and high-throughput synthesis techniques can be utilized to rapidly generate libraries of this compound analogues with diverse substitutions. This allows for a more comprehensive exploration of the chemical space around this scaffold. Flow chemistry and microwave-assisted synthesis can offer more efficient and scalable routes to these compounds.

Preclinical Validation and Pathway to Therapeutic Applications

Before a compound like this compound can be considered for clinical trials, it must undergo rigorous preclinical validation. This involves a series of in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic profile.

In Vitro Studies: The preclinical validation process begins with comprehensive in vitro testing to confirm the compound's activity and selectivity against its intended biological target. This includes determining its potency (e.g., IC50 or EC50 values) and assessing its effects on cellular pathways. Cytotoxicity assays against various cell lines are also performed to evaluate its potential for off-target effects. nih.gov

In Vivo Studies: Promising candidates from in vitro studies are then advanced to in vivo animal models of the target disease. These studies are designed to evaluate the compound's efficacy in a living organism and to determine its therapeutic window. For example, in oncology, the efficacy of a compound would be tested in xenograft models where human tumor cells are implanted into immunocompromised mice.

Pharmacokinetic and Toxicological Studies: A critical component of preclinical validation is the assessment of the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. These studies provide essential information for determining the appropriate dosing regimen in humans. Comprehensive toxicology studies are also conducted in animal models to identify any potential adverse effects and to establish a safe starting dose for clinical trials.

The pathway to therapeutic application for a novel quinazoline-2,4-dione derivative involves a multi-stage process that begins with lead identification and optimization, followed by extensive preclinical testing, and culminating in clinical trials in humans. While specific preclinical data for this compound is not yet available in the public domain, the wealth of research on analogous compounds provides a clear roadmap for its future development.

| Target Class | Specific Target | Therapeutic Area |

|---|---|---|

| Tyrosine Kinases | VEGFR-2, c-Met | Oncology |

| DNA Repair Enzymes | PARP-1, PARP-2 | Oncology |

| G-protein Coupled Receptors | S1PR2 | Various |

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Infectious Diseases |

| Viral Enzymes | Various | Infectious Diseases |

Q & A

Q. NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at δ 165–170 ppm).

- HSQC/HMBC : Resolve ambiguities in substituent positioning, particularly differentiating N1 vs. N3 substitution patterns .

Reference:

What in vitro models assess the biological activity of derivatives against neurological targets?

Classification: Advanced

Methodological Answer:

- Receptor Binding Assays : Screen for GABAₐ receptor modulation using radiolabeled ligands (e.g., [³H]flunitrazepam displacement in cortical membranes) .

- Neuronal Cell Lines : SH-SY5Y or PC12 cells treated with derivatives (1–100 µM) to evaluate neuroprotective effects via MTT assays.

- Electrophysiology : Patch-clamp studies on hippocampal neurons to measure changes in chloride ion flux .

Key Finding : Imidazo-quinazoline analogs exhibit IC₅₀ values <10 µM for GABAₐ receptors, suggesting structural similarity could confer activity .

What metabolic pathways are relevant for this compound in mammalian systems?

Classification: Advanced

Methodological Answer:

Q. Observed Metabolites :

| Substrate | Major Metabolite | Enzyme Responsible |

|---|---|---|

| This compound | 3-(4-Bromophenyl)-1-methylurea | CYP2C19 |

How do substituent variations at the quinazoline-dione core affect receptor binding affinity?

Classification: Advanced

Methodological Answer:

SAR Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.